2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime], also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors.
Mechanism of Action
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. Glutamate is a neurotransmitter that is involved in the excitatory signaling in the brain. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can reduce the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitatory synaptic transmission in the hippocampus, which is involved in learning and memory. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has several advantages for lab experiments. It is a selective antagonist of AMPA receptors, which allows for the specific study of these receptors without affecting other glutamate receptors. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] is also a potent antagonist, which allows for the effective blocking of AMPA receptor activity. However, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro experiments. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] also has low solubility in water, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the research of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] in combination with other drugs or therapies could provide new treatment options for these disorders.
Synthesis Methods
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be synthesized using a multi-step process starting from 2-methylbenzoquinone. The first step involves the reaction of 2-methylbenzoquinone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with 3-nitrobenzoyl chloride to form 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime].
Scientific Research Applications
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are involved in synaptic plasticity, learning, and memory. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be used to study the role of these receptors in various physiological and pathological conditions.
properties
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-9-7-11(5-6-13(9)17)15-21-14(18)10-3-2-4-12(8-10)16(19)20/h2-8H,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGGAFHLIJKDW-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.